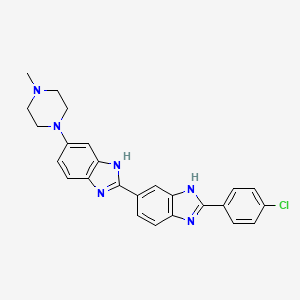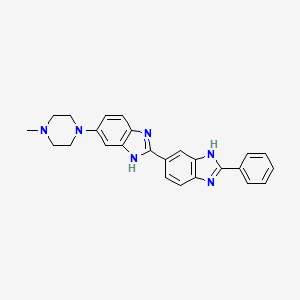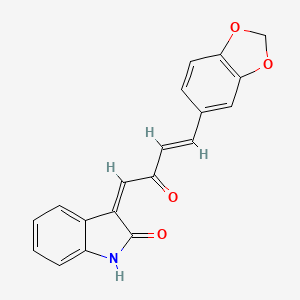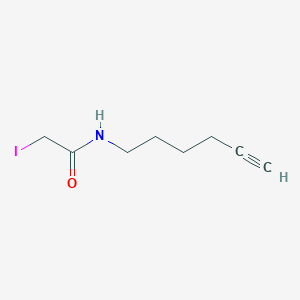
N-Hex-5-ynyl-2-iodo-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a broad-spectrum cysteine-reactive probe that reacts with nucleophiles, such as cysteine in proteins and peptides, to covalently bind cysteine residues to the alkyne group . This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Scientific Research Applications
IA-Alkyne has a wide range of applications in scientific research, including:
Mechanism of Action
IA-Alkyne exerts its effects through covalent binding to cysteine residues in proteins. The alkyne group undergoes CuAAC reactions with azide-containing molecules, allowing for the attachment of various functional groups such as fluorophores or biotin . This mechanism enables the visualization and quantification of cysteine residues in proteins, facilitating studies on protein function and interactions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Hex-5-ynyl-2-iodo-acetamide plays a crucial role in biochemical reactions, particularly in the development of isotopically tagged probes for quantitative cysteine-reactivity profiling . It interacts with enzymes, proteins, and other biomolecules through its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction is essential for labeling and detecting specific biomolecules in complex biological systems.
Cellular Effects
This compound has been shown to influence various cellular processes. It acts as an agonist for TRP channels (TRPC), which are involved in various cellular functions, including cell signaling pathways and gene expression . The compound’s ability to react with cysteine residues in proteins allows it to modify protein function and cellular metabolism, making it a valuable tool in studying cellular processes and disease mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The alkyne group of the compound enables it to participate in CuAAc reactions, facilitating the labeling of proteins and other biomolecules . This labeling can lead to enzyme inhibition or activation, as well as changes in gene expression, providing insights into the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as being kept at 4°C and protected from light . Its stability and activity can be influenced by factors such as temperature and exposure to light. Long-term studies have shown that the compound can maintain its reactivity and labeling efficiency over extended periods, making it suitable for various experimental applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to react with cysteine residues in proteins allows it to influence metabolic flux and metabolite levels . These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific proteins in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments . Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, providing insights into its role in various cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
IA-Alkyne can be synthesized through a series of chemical reactions. One common method involves the reaction of N-Hex-5-ynylamine with iodoacetyl chloride to form N-Hex-5-ynyl-2-iodo-acetamide . The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent side reactions .
Industrial Production Methods
For large-scale production, IA-Alkyne can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
IA-Alkyne undergoes several types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation and halogenation.
Oxidation Reactions: IA-Alkyne can be oxidized to form various products depending on the reaction conditions.
Substitution Reactions: The iodoacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides to the alkyne group.
Strong Bases: Such as sodium amide, used in deprotonation reactions to form acetylide anions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products
Cycloaddition Products: Formed from CuAAC reactions with azides.
Hydrogenated Products: Formed from hydrogenation reactions.
Oxidized Products: Formed from oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
Iodoacetamide: A cysteine-reactive probe that lacks the alkyne group, limiting its use in click chemistry.
Azidoacetamide: Contains an azide group instead of an alkyne group, used in similar applications but with different reactivity.
Uniqueness
IA-Alkyne is unique due to its alkyne group, which allows for CuAAC reactions and the attachment of various functional groups. This versatility makes it a valuable tool in chemical biology and proteomics .
properties
IUPAC Name |
N-hex-5-ynyl-2-iodoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVTMZPHEOAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCNC(=O)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does N-Hex-5-ynyl-2-iodo-acetamide, often referred to as an IA-alkyne probe, help identify drug targets in cells?
A1: this compound belongs to a class of compounds called cysteine-reactive probes. These probes work by forming a covalent bond with the sulfur atom in cysteine residues, which are amino acids found in proteins.
Q2: Why is isotopic labeling important in cysteine-reactivity profiling, and how do IA-alkyne probes contribute?
A: Isotopic labeling is crucial for accurate quantification of cysteine reactivity changes in complex proteomes []. By using probes with different isotopic compositions, researchers can analyze two samples simultaneously in a single mass spectrometry experiment. The difference in mass between the light and heavy forms of the probe allows for the relative quantification of cysteine modification between the two samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


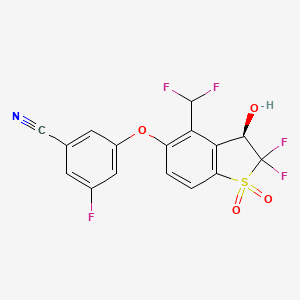
![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)


![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)
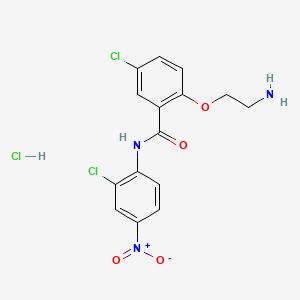
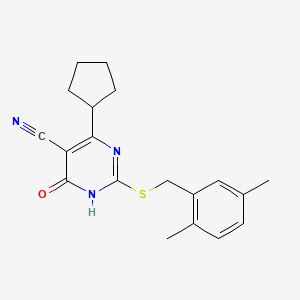


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)
